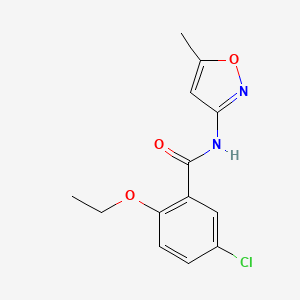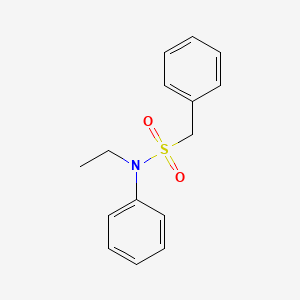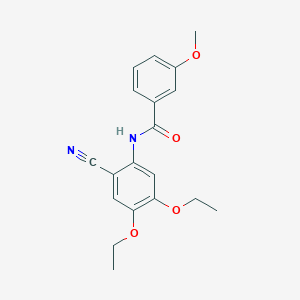![molecular formula C20H28N6O2 B5526887 4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)
4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that lead to the formation of the desired molecular structure. For example, Aydinli et al. (2010) describe the synthesis and crystal structure determination of compounds with similar structural motifs, highlighting the chair conformation of morpholine rings and the specific spatial arrangements required for stabilization (Aydinli, Sayil, & Ibiş, 2010).
Molecular Structure Analysis
The detailed molecular structure analysis often involves X-ray diffraction studies to ascertain the crystal structure, as demonstrated by Prasad et al. (2018), who characterized a novel bioactive heterocycle, emphasizing the importance of inter and intra-molecular hydrogen bonds in stabilizing the molecule's structure (Prasad et al., 2018).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of similar compounds reveal their reactivity and potential applications. For instance, the study on nucleophilic substitution reactions by Abarca et al. (1988) provides insights into how different substituents affect the reactivity and outcomes of chemical transformations (Abarca et al., 1988).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Researchers have synthesized various 1,2,4-triazole derivatives, including compounds incorporating morpholine, to evaluate their antimicrobial activities. These compounds have shown good to moderate activities against test microorganisms, highlighting the potential of 1,2,4-triazole and morpholine structures in developing new antimicrobial agents (Bektaş et al., 2010).
Antifungal Applications
A novel chemotype of antifungals, based on 4-aminopiperidines, was synthesized, inspired by the core structures of known antifungals like fenpropidin and fenpropimorph. This research underscores the significant antifungal activity of these compounds against various fungal isolates, providing insights into their mechanism of action, possibly through the inhibition of enzymes involved in fungal ergosterol biosynthesis (Krauss et al., 2021).
Antihypertensive Activity Prognosis
The design and synthesis of compounds containing 1,2,4-triazole along with morpholine or piperidine moieties have been part of continuous research targeting potential antihypertensive agents. In silico studies have indicated that these compounds could be promising angiotensin-converting enzyme inhibitors, suggesting their utility in managing hypertension (Perekhoda et al., 2020).
Chemical Synthesis and Structural Analysis
The synthesis of compounds with complex structures involving triazole, morpholine, and piperidine units has been explored, focusing on their chemical properties, reaction mechanisms, and potential applications in various fields, including medicinal chemistry and materials science. This research area emphasizes the versatility and potential of these chemical structures in advancing scientific knowledge and application (Dovlatyan et al., 2010).
Propriétés
IUPAC Name |
[4-[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-15-3-4-17(13-21-15)20(27)26-7-5-16(6-8-26)19-23-22-18(24(19)2)14-25-9-11-28-12-10-25/h3-4,13,16H,5-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULINFCRTNBFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)

![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)
![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)
![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)

![(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)

